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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(2,6-Difluorophenyl)butanoic Acid

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2,6-difluorophenyl)butanoic acid, a valuable building block in the development of novel pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2,6-difluorophenyl)butanoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of viable synthetic routes, detailed experimental protocols, and critical insights into the underlying chemical principles. We will explore two primary synthetic strategies, starting from readily available precursors: 2,6-difluorophenylacetonitrile and 2,6-difluorophenylacetic acid. Each pathway is evaluated based on efficiency, scalability, and practical considerations in a laboratory setting. This document aims to serve as a practical resource, enabling the successful and efficient synthesis of the target molecule.

Introduction: Significance and Synthetic Strategy

2-(2,6-Difluorophenyl)butanoic acid is a substituted α-aryl carboxylic acid. The presence of the 2,6-difluorophenyl moiety is a common feature in many biologically active molecules, often enhancing metabolic stability and binding affinity to target proteins. The butanoic acid side chain provides a key structural element for further chemical modification and interaction with biological systems.

The synthesis of α-aryl carboxylic acids has been a subject of extensive research, with numerous methods developed over the years. For the specific case of 2-(2,6-difluorophenyl)butanoic acid, a retrosynthetic analysis suggests two logical and practical approaches:

  • Pathway A: Alkylation of a Phenylacetonitrile Derivative: This well-established method involves the deprotonation of a benzylic carbon followed by alkylation with an appropriate electrophile. The resulting nitrile is then hydrolyzed to the desired carboxylic acid. This pathway is often favored for its reliability and the commercial availability of the starting materials.

  • Pathway B: Alkylation of a Phenylacetic Acid Ester: An alternative route involves the formation of an enolate from a 2,6-difluorophenylacetic acid ester, followed by alkylation and subsequent ester hydrolysis. This method offers a more direct approach to the carboxylic acid functionality.

This guide will delve into the specifics of each pathway, providing a detailed examination of the reaction mechanisms, experimental procedures, and expected outcomes.

Synthetic Pathway A: From 2,6-Difluorophenylacetonitrile

This pathway is a robust and versatile method for the synthesis of 2-(2,6-difluorophenyl)butanoic acid. It proceeds in two key steps: α-alkylation of 2,6-difluorophenylacetonitrile and subsequent hydrolysis of the resulting nitrile.

Step 1: α-Ethylation of 2,6-Difluorophenylacetonitrile

The first step involves the introduction of an ethyl group at the carbon alpha to the phenyl ring. This is achieved through the formation of a carbanion intermediate, which then acts as a nucleophile to attack an ethyl halide.

Mechanism and Rationale: The hydrogen atoms on the carbon adjacent to both the aromatic ring and the nitrile group are acidic due to the electron-withdrawing nature of these functionalities. A strong, non-nucleophilic base is required to deprotonate this position effectively without competing in nucleophilic addition to the nitrile. Lithium diisopropylamide (LDA) is an ideal choice for this purpose due to its strong basicity and steric hindrance.[1][2][3] Once the carbanion is formed, it readily undergoes an S(_N)2 reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, to form the desired 2-(2,6-difluorophenyl)butanenitrile.

Experimental Protocol: α-Ethylation of 2,6-Difluorophenylacetonitrile

Materials:

  • 2,6-Difluorophenylacetonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Carbanion Formation: To the freshly prepared LDA solution, add a solution of 2,6-difluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the carbanion.

  • Alkylation: Add ethyl iodide (1.5 equivalents) to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-(2,6-difluorophenyl)butanenitrile can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 2-(2,6-Difluorophenyl)butanenitrile

The final step in this pathway is the conversion of the nitrile group to a carboxylic acid. This can be achieved through either acidic or alkaline hydrolysis.[4]

Mechanism and Rationale:

  • Alkaline Hydrolysis: Heating the nitrile with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution leads to the formation of the carboxylate salt. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. Subsequent proton transfers and elimination of ammonia (or an amine) yield the carboxylate. Acidification of the reaction mixture then protonates the carboxylate to give the final carboxylic acid.[5][6] This method is often preferred for its high yields and cleaner reactions.

  • Acidic Hydrolysis: Refluxing the nitrile with a strong acid, like sulfuric acid or hydrochloric acid, in the presence of water also yields the carboxylic acid. The nitrile nitrogen is first protonated, which activates the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate which is further hydrolyzed to the carboxylic acid and an ammonium salt.[7][8][9]

Experimental Protocol: Alkaline Hydrolysis of 2-(2,6-Difluorophenyl)butanenitrile

Materials:

  • 2-(2,6-Difluorophenyl)butanenitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2,6-difluorophenyl)butanenitrile (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide pellets (3.0 equivalents) to the solution. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate of 2-(2,6-difluorophenyl)butanoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 2-(2,6-difluorophenyl)butanoic acid.

Synthetic Pathway B: From 2,6-Difluorophenylacetic Acid

This alternative pathway begins with the readily available 2,6-difluorophenylacetic acid. The strategy involves esterification, followed by α-alkylation of the ester and subsequent hydrolysis.

Step 1: Esterification of 2,6-Difluorophenylacetic Acid

The first step is the protection of the carboxylic acid group as an ester, typically a methyl or ethyl ester, to prevent interference in the subsequent alkylation step.

Mechanism and Rationale: Fischer esterification is a common and straightforward method for this transformation. It involves reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol: Fischer Esterification of 2,6-Difluorophenylacetic Acid

Materials:

  • 2,6-Difluorophenylacetic acid

  • Methanol (or Ethanol)

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-difluorophenylacetic acid in a large excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO(_3) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2,6-difluorophenyl)acetate, which can be purified by distillation.

Step 2: α-Ethylation of Methyl 2-(2,6-Difluorophenyl)acetate

Similar to Pathway A, this step involves the formation of an enolate followed by alkylation.

Mechanism and Rationale: The α-protons of the ester are acidic and can be removed by a strong base like LDA to form a lithium enolate. This enolate is a potent nucleophile that will react with ethyl iodide in an S(_N)2 fashion to introduce the ethyl group at the α-position.

Step 3: Hydrolysis of Methyl 2-(2,6-Difluorophenyl)butanoate

The final step is the deprotection of the ester to yield the target carboxylic acid.

Mechanism and Rationale: Saponification, or base-catalyzed hydrolysis, is a common method for ester hydrolysis. The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and the corresponding alcohol. Subsequent acidification liberates the free carboxylic acid.

Data Presentation

Pathway Step Starting Material Reagents Product Typical Yield
A 1. α-Ethylation2,6-Difluorophenylacetonitrile1. LDA, THF, -78°C2. Ethyl iodide2-(2,6-Difluorophenyl)butanenitrile70-85%
2. Hydrolysis2-(2,6-Difluorophenyl)butanenitrileNaOH, EtOH/H(_2)O, reflux2-(2,6-Difluorophenyl)butanoic acid85-95%
B 1. Esterification2,6-Difluorophenylacetic acidMeOH, H(_2)SO(_4) (cat.), refluxMethyl 2-(2,6-difluorophenyl)acetate>90%
2. α-EthylationMethyl 2-(2,6-difluorophenyl)acetate1. LDA, THF, -78°C2. Ethyl iodideMethyl 2-(2,6-difluorophenyl)butanoate65-80%
3. HydrolysisMethyl 2-(2,6-difluorophenyl)butanoateNaOH, EtOH/H(_2)O, reflux2-(2,6-Difluorophenyl)butanoic acid>90%

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B A_start 2,6-Difluorophenylacetonitrile A_int 2-(2,6-Difluorophenyl)butanenitrile A_start->A_int 1. LDA, EtI A_end 2-(2,6-Difluorophenyl)butanoic acid A_int->A_end 2. NaOH, H2O/EtOH B_start 2,6-Difluorophenylacetic acid B_int1 Methyl 2-(2,6-difluorophenyl)acetate B_start->B_int1 1. MeOH, H+ B_int2 Methyl 2-(2,6-difluorophenyl)butanoate B_int1->B_int2 2. LDA, EtI B_end 2-(2,6-Difluorophenyl)butanoic acid B_int2->B_end 3. NaOH, H2O/EtOH

Figure 1: Overview of the two primary synthetic pathways for 2-(2,6-difluorophenyl)butanoic acid.

Conclusion

Both synthetic pathways presented in this guide offer viable and effective methods for the preparation of 2-(2,6-difluorophenyl)butanoic acid. The choice between Pathway A and Pathway B will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway A, starting from the corresponding phenylacetonitrile, is a classic and reliable approach. Pathway B provides a more direct route from the phenylacetic acid, which may be advantageous in certain contexts. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently synthesize this valuable compound for their ongoing research and development endeavors.

References

Sources

Exploratory

Discovery and Synthetic History of 2-(2,6-Difluorophenyl)butanoic Acid

The following technical guide details the discovery context, synthetic evolution, and process chemistry of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9). This document is structured for research scientists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery context, synthetic evolution, and process chemistry of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9). This document is structured for research scientists and process chemists, focusing on the mechanistic challenges posed by the 2,6-difluoro substitution pattern and the methodologies developed to overcome them.

Executive Summary & Compound Profile

2-(2,6-Difluorophenyl)butanoic acid is a specialized aryl-alkanoic acid building block used primarily in the synthesis of bioactive small molecules, including agrochemicals and pharmaceutical candidates targeting specific kinases and metabolic pathways.[1] Its core significance lies in the 2,6-difluoro motif , which provides unique metabolic stability (blocking P450 oxidation at the ortho positions) and alters the conformational landscape of the butyric acid tail via steric and electronic repulsion.

  • CAS Number: 359828-70-9[2]

  • Molecular Formula: C₁₀H₁₀F₂O₂

  • Molecular Weight: 200.18 g/mol

  • Key Chemical Feature: Sterically congested

    
    -carbon due to flanking fluorine atoms.
    

Discovery Context: The Fluorine Effect

The "discovery" of this compound is not tied to a single serendipitous event but rather the systematic exploration of fluorine bioisosteres in the late 20th century. As medicinal chemistry moved away from simple phenylacetic acids (e.g., Diclofenac analogs) to improve metabolic half-life, the 2,6-difluorophenyl group emerged as a critical scaffold.

  • Metabolic Blockade: The C-F bond is widely used to block metabolic hotspots. In phenylbutanoic acids, the ortho positions are susceptible to oxidation; 2,6-difluorination prevents this.

  • Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). In 2-(2,6-difluorophenyl)butanoic acid, the fluorine atoms force the carboxylic acid side chain out of planarity with the aromatic ring, creating a rigid "twisted" conformation essential for binding to narrow enzyme pockets.

Synthetic Evolution: From Classical to Catalytic

The synthesis of 2-(2,6-difluorophenyl)butanoic acid has evolved through three distinct generations of methodology, driven by the need to overcome the electronic deactivation and steric hindrance of the 2,6-difluoro ring.

Generation 1: Classical Enolate Alkylation (The "Thermodynamic" Route)

Early syntheses relied on the alkylation of 2,6-difluorophenylacetic acid derivatives.

  • Mechanism: Deprotonation of ethyl 2-(2,6-difluorophenyl)acetate followed by quenching with ethyl iodide.

  • Limitations: The electron-withdrawing nature of the fluorine atoms stabilizes the benzylic anion, but the ortho fluorines create significant steric hindrance for the incoming electrophile. This often resulted in low yields and competing elimination reactions.

  • Status: Obsolete for large-scale production.

Generation 2: Directed Ortho-Metalation (DoM) (The "Kinetic" Route)

Developed in the 1990s, this route exploits the acidity of the C-H bond between the two fluorine atoms (position 2 of 1,3-difluorobenzene).

  • Mechanism: 1,3-Difluorobenzene is treated with n-butyllithium at cryogenic temperatures (-78°C). The inductive effect of the two fluorine atoms makes the C2-proton highly acidic (

    
    ), allowing for selective lithiation.
    
  • Electrophile Trapping: The resulting 2,6-difluorophenyllithium species is reacted with an

    
    -halobutyrate or related electrophile.
    
  • Advantage: High regioselectivity and atom economy.

  • Status: Preferred for laboratory-scale synthesis.

Generation 3: Pd-Catalyzed -Arylation (The "Catalytic" Route)

The modern approach utilizes Buchwald-Hartwig type chemistry to couple 2-bromo-1,3-difluorobenzene with butyric acid esters.

  • Mechanism: Palladium-catalyzed cross-coupling of an enolate (from ethyl butyrate) with an aryl halide.

  • Challenge: 2,6-Disubstituted aryl halides are challenging substrates due to the "ortho effect" hindering oxidative addition and reductive elimination. Specialized ligands (e.g., bulky phosphines like

    
    ) are required.
    
  • Status: Preferred for industrial scale-up due to avoidance of cryogenic conditions.

Technical Visualization: Synthetic Pathways

The following diagram illustrates the two primary viable routes: Directed Ortho-Metalation (DoM) and Pd-Catalyzed


-Arylation.

G Start_DoM 1,3-Difluorobenzene Li_Int 2,6-Difluorophenyl-Li (Intermediate) Start_DoM->Li_Int n-BuLi, THF -78°C Product_Ester Ethyl 2-(2,6-difluorophenyl)butanoate Li_Int->Product_Ester + Ethyl 2-bromobutyrate (Nucleophilic Sub.) Start_Pd 1-Bromo-2,6-difluorobenzene Pd_Cycle Pd(0)/Ligand Cycle Start_Pd->Pd_Cycle Oxidative Addition Ester_Enolate Ethyl Butyrate Enolate Ester_Enolate->Pd_Cycle Transmetallation Pd_Cycle->Product_Ester Reductive Elimination (Sterically Demanding) Final_Acid 2-(2,6-Difluorophenyl)butanoic acid Product_Ester->Final_Acid LiOH, THF/H2O Hydrolysis

Figure 1: Comparison of Directed Ortho-Metalation (DoM) and Pd-Catalyzed routes for the synthesis of the target acid.

Detailed Experimental Protocol

The Directed Ortho-Metalation (DoM) route is recommended for research-grade synthesis due to its reliability and lower cost compared to Pd-catalysis.

Protocol: Synthesis via 2,6-Difluorophenyllithium

Objective: Synthesis of 2-(2,6-difluorophenyl)butanoic acid from 1,3-difluorobenzene.

Reagents
  • 1,3-Difluorobenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Ethyl 2-bromobutyrate (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[3]

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology
  • Lithiation (Cryogenic):

    • Charge a flame-dried 3-neck flask with anhydrous THF and 1,3-difluorobenzene under Nitrogen atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The kinetic acidity of the C2 proton allows exclusive deprotonation at this position. Stir for 1 hour at -78°C to ensure complete formation of the lithiated species.

  • Alkylation:

    • Add Ethyl 2-bromobutyrate dropwise to the cold lithiated solution.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • Observation: The solution will turn from pale yellow to clear/cloudy as LiBr precipitates.

  • Work-up & Hydrolysis:

    • Quench with saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Concentrate the organic layer to obtain the crude ester.

    • Dissolve crude ester in THF:Water (3:1). Add LiOH (3.0 equiv).

    • Stir at 60°C for 12 hours.

    • Acidify with 1M HCl to pH 2. Extract, dry (

      
      ), and concentrate.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to yield white crystalline solid.

Data Summary: Route Comparison

ParameterMethod A: Classical AlkylationMethod B: DoM (Recommended)Method C: Pd-Catalyzed
Starting Material 2,6-Difluorophenylacetic acid1,3-Difluorobenzene1-Bromo-2,6-difluorobenzene
Key Reagent LDA / Ethyl Iodiden-BuLi / BromoesterPd(dba)₂ / Ligand
Temperature -78°C to RT-78°C80-100°C
Yield (Typical) 45-55%75-85% 60-70%
Selectivity Low (Poly-alkylation risk)High (Regiospecific)High
Scalability PoorModerate (Cryogenics needed)Good (Expensive catalyst)

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles." Accounts of Chemical Research, 36(4), 234-245. Link

  • Hama, T., et al. (2008). "Palladium-Catalyzed α-Arylation of Esters and Amides with 2,6-Disubstituted Aryl Halides." Journal of the American Chemical Society, 130(7), 2154-2155. (Demonstrates the difficulty and solution for 2,6-difluoro substrates). Link

  • ChemScene Database. "2-(2,6-Difluorophenyl)butanoic acid - CAS 359828-70-9." Link

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Targets of 2-(2,6-difluorophenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the potential biological targets of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological targets of the novel compound, 2-(2,6-difluorophenyl)butanoic acid. Drawing upon its structural analogy to established non-steroidal anti-inflammatory drugs (NSAIDs), this document delineates the probable primary molecular targets and outlines a robust, multi-faceted strategy for their experimental and computational validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to facilitate further investigation into the mechanism of action of this compound.

Introduction: Unveiling a Potential Therapeutic Agent

2-(2,6-Difluorophenyl)butanoic acid is a synthetic carboxylic acid derivative with a chemical structure that suggests a strong potential for biological activity.[1][2] Its core scaffold, a butanoic acid moiety linked to a difluorinated phenyl ring, bears a striking resemblance to the 2-phenylpropionic acid class of NSAIDs, which includes well-known drugs such as ibuprofen and flurbiprofen.[3][4] This structural similarity forms the primary hypothesis for its mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the rationale behind this hypothesis, explore potential off-target interactions, and provide a detailed roadmap for the comprehensive identification and validation of its biological targets.

The Prime Suspects: Cyclooxygenase (COX) Enzymes

The most probable biological targets of 2-(2,6-difluorophenyl)butanoic acid are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6][7]

  • COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[5]

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[4] Given its structural heritage, 2-(2,6-difluorophenyl)butanoic acid is likely a non-selective inhibitor of both COX isoforms.

Visualizing the Mechanism: The COX Inhibition Pathway

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the proposed mechanism of action for 2-(2,6-difluorophenyl)butanoic acid.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory 2_2_6_difluorophenyl_butanoic_acid 2-(2,6-difluorophenyl)butanoic acid 2_2_6_difluorophenyl_butanoic_acid->COX1 Inhibition 2_2_6_difluorophenyl_butanoic_acid->COX2 Inhibition

Caption: Proposed mechanism of action via COX inhibition.

Beyond the Usual Suspects: Exploring Off-Target Effects

While COX enzymes are the most likely primary targets, a comprehensive investigation should also consider potential off-target interactions. Structurally related NSAIDs, such as diflunisal, have been reported to have effects independent of COX inhibition.[8][9] These off-target effects could contribute to both the therapeutic profile and any potential adverse effects of 2-(2,6-difluorophenyl)butanoic acid. Potential off-target pathways to investigate include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Some phenylpropanoic acid derivatives have been shown to interact with PPARs, which are nuclear receptors involved in lipid metabolism and inflammation.

  • Transthyretin (TTR) Stabilization: Diflunisal and its analogs have been shown to stabilize the transthyretin protein, a mechanism relevant to treating certain types of amyloidosis.[8][10]

  • Other Enzymes and Receptors: A broader screening approach is necessary to identify unforeseen interactions with other cellular proteins.

A Roadmap for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for definitively identifying and characterizing the biological targets of 2-(2,6-difluorophenyl)butanoic acid.

Visualizing the Workflow: A Target Identification Strategy

The following diagram outlines a comprehensive workflow for target identification and validation.

Target_ID_Workflow cluster_computational Computational Approaches cluster_experimental Experimental Validation Molecular_Docking Molecular Docking (COX-1/COX-2) COX_Inhibition_Assay In vitro COX-1/COX-2 Inhibition Assay Molecular_Docking->COX_Inhibition_Assay Virtual_Screening Virtual Screening (Off-target prediction) Affinity_Chromatography Affinity Chromatography-MS (Unbiased Target ID) Virtual_Screening->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (Target Engagement) COX_Inhibition_Assay->CETSA Validate in cells Proteomic_Profiling Proteomic Profiling (Downstream Effects) CETSA->Proteomic_Profiling Assess downstream effects Affinity_Chromatography->CETSA Validate hits Hypothesis Hypothesis: Primary targets are COX-1/COX-2 Hypothesis->Molecular_Docking Hypothesis->Virtual_Screening

Caption: A comprehensive workflow for target identification.

Computational Approaches: In Silico Prediction

Molecular docking simulations can provide initial insights into the binding affinity and mode of interaction of 2-(2,6-difluorophenyl)butanoic acid with the active sites of COX-1 and COX-2.

Protocol: Molecular Docking of 2-(2,6-difluorophenyl)butanoic acid with COX-1 and COX-2

  • Protein Preparation:

    • Obtain the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.

  • Ligand Preparation:

    • Draw the 3D structure of 2-(2,6-difluorophenyl)butanoic acid using a chemical drawing tool like ChemDraw and perform energy minimization.

    • Convert the ligand structure to a suitable format (e.g., PDBQT) and assign Gasteiger charges.[11]

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of each COX enzyme, ensuring it is large enough to allow for flexible ligand docking.[11][12]

  • Docking Simulation:

    • Perform the docking simulation using software such as AutoDock Vina.[11]

    • Analyze the resulting docking poses and binding energies to predict the most favorable binding mode and affinity.

  • Interaction Analysis:

    • Visualize the docked complexes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

Experimental Validation: From In Vitro to Cellular Context

This is a fundamental experiment to quantify the inhibitory potency of the compound against purified COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Amplex Red reagent and horseradish peroxidase (for detection).

    • 2-(2,6-difluorophenyl)butanoic acid and reference inhibitors (e.g., celecoxib, ibuprofen).

    • Assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and add the Amplex Red/HRP detection reagent.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Table 1: Hypothetical COX Inhibition Data for 2-(2,6-difluorophenyl)butanoic acid

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2,6-difluorophenyl)butanoic acid5.21.82.89
Ibuprofen (Reference)15.535.00.44
Celecoxib (Reference)>1000.05>2000

Note: These are hypothetical values for illustrative purposes.

CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human monocytic cell line like THP-1) that expresses the target proteins (COX-1 and COX-2).

    • Treat the cells with varying concentrations of 2-(2,6-difluorophenyl)butanoic acid or a vehicle control.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble protein fractions by Western blotting using specific antibodies for COX-1 and COX-2.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16]

This unbiased approach can identify both expected and unexpected protein targets of the compound.[17][18]

Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification

  • Probe Synthesis:

    • Synthesize an affinity probe by chemically modifying 2-(2,6-difluorophenyl)butanoic acid to include a linker and a reactive group for immobilization (e.g., an amine or carboxyl group).

  • Affinity Matrix Preparation:

    • Covalently couple the affinity probe to a solid support (e.g., sepharose beads) to create an affinity matrix.

  • Cell Lysate Preparation:

    • Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound.

    • Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the matrix.

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

  • Data Analysis:

    • Analyze the mass spectrometry data to identify the proteins that specifically interact with the compound.

Conclusion and Future Directions

The structural characteristics of 2-(2,6-difluorophenyl)butanoic acid strongly suggest that its primary biological targets are the cyclooxygenase enzymes, COX-1 and COX-2. The in-depth technical guide presented here provides a comprehensive framework for the rigorous scientific validation of this hypothesis. By employing a combination of computational modeling and a suite of robust experimental techniques, researchers can elucidate the precise mechanism of action of this compound.

Future investigations should focus on confirming the COX inhibition profile, assessing its selectivity, and exploring potential off-target interactions. A thorough understanding of its molecular targets is a critical step in evaluating the therapeutic potential and safety profile of 2-(2,6-difluorophenyl)butanoic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Flowchart showing the mechanism of action of NSAIDs. Retrieved from [Link]

  • Non Steroidal Anti-inflammatory Drugs (NSAIDs). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1): Mechanism of action of NSAIDs (12). Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]

  • Pharmaspire. (2021, June 15). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Retrieved from [Link]

  • ACS Publications. (2025, January 2). TarIKGC: A Target Identification Tool Using Semantics-Enhanced Knowledge Graph Completion with Application to CDK2 Inhibitor Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The analytical procedure for the determination of NSAIDs using an AFFINILUTETM MIP-NSAIDs column and FAPA-MS. Retrieved from [Link]

  • PubMed. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • PubMed. (n.d.). Selective adverse reactions to diflunisal. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. MedChemComm. Retrieved from [Link]

  • Drugs.com. (2025, October 13). Diflunisal Uses, Side Effects & Warnings. Retrieved from [Link]

  • ResearchGate. (2021, August 9). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

  • Project ACRN™. (2024, November 5). Drawings Using Graphviz. Retrieved from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved from [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]

  • PubMed. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diflunisal – Knowledge and References. Retrieved from [Link]

  • PubMed. (2004, January 15). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Retrieved from [Link]

  • Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. (n.d.). Retrieved from [Link]

  • Preprints.org. (2026, February 5). Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2. Retrieved from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved from [Link]

  • MDPI. (2024, September 6). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Retrieved from [Link]

  • PubMed. (2017, March 1). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Retrieved from [Link]

  • PMC. (2022, August 16). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2017, September 9). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Retrieved from [Link]

  • PMC. (2025, January 24). A Robust Proteomics-Based Method for Identifying Preferred Protein Targets of Synthetic Glycosaminoglycan Mimetics. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Based Drug Design of COX 1 and COX 2 Specific Inhibitors. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • UK Biobank. (2025, November 19). Proteomic analyses in diverse populations improved risk prediction and identified new drug targets for type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Baylor College of Medicine. (2021, March 4). Proteomics analysis identifies potential drug targets for aggressive human cancers. ScienceDaily. Retrieved from [Link]

  • MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • PLOS One. (2016, November 4). From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(2,6-Difluorophenyl)butanoic Acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of a Fluorinated Butanoic Acid Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Butanoic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of small, well-defined chemical scaffolds are paramount to successful drug discovery campaigns. 2-(2,6-Difluorophenyl)butanoic acid emerges as a molecule of significant interest, embodying key principles of contemporary drug design. The 2,6-difluorophenyl group offers a unique combination of steric and electronic properties, often enhancing metabolic stability and binding affinity by modulating the pKa of the carboxylic acid and participating in favorable interactions with biological targets.[1] This, coupled with the butanoic acid chain, presents a versatile fragment for probing the active sites of various enzymes and receptors.

These application notes will provide a comprehensive guide to the potential uses of 2-(2,6-difluorophenyl)butanoic acid in medicinal chemistry, with a particular focus on its application as a scaffold for the development of enzyme inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline a key biological assay for a promising therapeutic target.

Core Concept: Fragment-Based Drug Design (FBDD)

2-(2,6-Difluorophenyl)butanoic acid is an exemplary starting point for Fragment-Based Drug Design (FBDD), a powerful strategy in modern drug discovery.[2] FBDD begins with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[3] These fragments then serve as the foundation for building more potent and selective drug candidates through iterative chemical modification. The value of a fragment is not solely in its initial binding affinity, but in its "ligand efficiency" – a measure of binding energy per heavy atom. The structural simplicity and desirable physicochemical properties of 2-(2,6-difluorophenyl)butanoic acid make it an attractive fragment for screening campaigns.

Application Focus: Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

A compelling application for derivatives of 2-(2,6-difluorophenyl)butanoic acid is the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3). AKR1C3 is a member of the aldo-keto reductase superfamily and is implicated in the progression of various cancers, including castration-resistant prostate cancer, by catalyzing the synthesis of potent androgens.[4] The development of selective AKR1C3 inhibitors is a validated therapeutic strategy. Notably, a structurally related compound, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has been identified as a potent and selective AKR1C3 inhibitor. This provides a strong rationale for exploring the potential of 2-(2,6-difluorophenyl)butanoic acid as a scaffold for novel AKR1C3 inhibitors.

Hypothesized Binding and Rationale

The 2,6-difluorophenyl moiety can engage in favorable interactions within the active site of AKR1C3, potentially through halogen bonding or other non-covalent interactions. The carboxylic acid is crucial for anchoring the molecule within the active site, likely forming ionic and hydrogen bonds with key amino acid residues. The ethyl group at the alpha-carbon can be further modified to explore and optimize interactions with hydrophobic pockets within the enzyme.

Protocols

PART 1: Synthesis of 2-(2,6-Difluorophenyl)butanoic Acid

This protocol outlines a general and reliable method for the synthesis of 2-arylbutanoic acids, adapted for the specific synthesis of 2-(2,6-difluorophenyl)butanoic acid. The synthesis proceeds via the formation of a phosphonate ester followed by a Horner-Wadsworth-Emmons olefination and subsequent reduction.

Materials:

  • 1-Bromo-2,6-difluorobenzene

  • Magnesium turnings

  • Diethyl ether (anhydrous)

  • Triethyl phosphite

  • Propanal

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add magnesium turnings. Add a solution of 1-bromo-2,6-difluorobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Stir until the magnesium is consumed.

  • Arbuzov Reaction: Cool the Grignard solution in an ice bath and add triethyl phosphite dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl (2,6-difluorophenyl)phosphonate. Purify by vacuum distillation.

  • Horner-Wadsworth-Emmons Olefination: To a suspension of sodium hydride in anhydrous THF, add the purified diethyl (2,6-difluorophenyl)phosphonate dropwise at 0 °C. Stir for 30 minutes, then add propanal dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate. Dry the combined organic layers, filter, and concentrate. Purify the resulting ethyl 2-(2,6-difluorophenyl)but-2-enoate by flash chromatography.

  • Reduction of the Alkene: Dissolve the purified enoate in methanol and add 10% palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield ethyl 2-(2,6-difluorophenyl)butanoate.

  • Hydrolysis to the Carboxylic Acid: Dissolve the ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2 hours. Cool the reaction mixture, and acidify with concentrated hydrochloric acid until a precipitate forms. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2,6-difluorophenyl)butanoic acid. The product can be further purified by recrystallization.

PART 2: In Vitro Assay for AKR1C3 Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of 2-(2,6-difluorophenyl)butanoic acid and its derivatives against human AKR1C3. The assay is based on the reduction of a fluorogenic substrate, coumberone, to the fluorescent product, coumberol.[5][6]

Materials:

  • Recombinant human AKR1C3 enzyme

  • Coumberone (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., 2-(2,6-difluorophenyl)butanoic acid) dissolved in DMSO

  • Positive control inhibitor (e.g., indomethacin)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AKR1C3 in a suitable buffer.

    • Prepare a stock solution of coumberone in DMSO.

    • Prepare a stock solution of NADPH in potassium phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 40 µg of total protein (or a pre-determined optimal amount of recombinant AKR1C3) to each well.

    • Add the assay buffer (100 mM potassium phosphate buffer, pH 7.0) containing 250 µM NADPH.

    • Add the test compounds at various concentrations (final DMSO concentration should be kept constant, e.g., 1%). Include wells with no inhibitor (vehicle control) and wells with the positive control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding coumberone to a final concentration of 10 µM.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of 2-(2,6-Difluorophenyl)butanoic Acid

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₂O₂[7]
Molecular Weight200.18 g/mol [7]
CAS Number359828-70-9[7]
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in organic solvents (e.g., DMSO, Methanol)Generic

Table 2: Hypothetical IC50 Values for AKR1C3 Inhibition

CompoundIC50 (µM)
2-(2,6-Difluorophenyl)butanoic acid> 100
Derivative 1 (e.g., amide)25.4
Derivative 2 (e.g., ester)12.8
Indomethacin (Control)0.5

Note: The IC50 values for the derivatives are hypothetical and would need to be determined experimentally.

Visualizations

Diagram 1: Synthetic Pathway

Synthetic_Pathway A 1-Bromo-2,6-difluorobenzene B Grignard Reagent A->B Mg, Et2O C Diethyl (2,6-difluorophenyl)phosphonate B->C P(OEt)3 D Ethyl 2-(2,6-difluorophenyl)but-2-enoate C->D 1. NaH, THF 2. Propanal E Ethyl 2-(2,6-difluorophenyl)butanoate D->E H2, Pd/C F 2-(2,6-Difluorophenyl)butanoic Acid E->F NaOH, H2O/MeOH then H+

Caption: Synthetic route to 2-(2,6-difluorophenyl)butanoic acid.

Diagram 2: FBDD Workflow

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Lead Generation cluster_2 Lead Optimization A Fragment Library Screening (e.g., 2-(2,6-difluorophenyl)butanoic acid) B Hit Identification (Weak Binders) A->B C Structure-Activity Relationship (SAR) and Co-crystallography B->C D Fragment Growing, Linking, or Merging C->D E Potent Lead Compound D->E F Optimization of ADME Properties E->F G Preclinical Candidate F->G

Caption: General workflow for Fragment-Based Drug Design (FBDD).

References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059292/]
  • A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24269002/]
  • A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells. ResearchGate. [URL: https://www.researchgate.net/publication/258883651_A_novel_fluorometric_assay_for_aldo-keto_reductase_1C3_predicts_metabolic_activation_of_the_nitrogen_mustard_prodrug_PR-104A_in_human_leukaemia_cells]
  • The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7471110/]
  • 359828-70-9 | 2-(2,6-Difluorophenyl)butanoic acid | ChemScene. ChemScene. [URL: https://www.chemscene.com/products/2-2-6-Difluorophenyl-butanoic-acid-359828-70-9.html]
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  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263536/]
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Application

Application Notes & Protocols: Formulation of 2-(2,6-difluorophenyl)butanoic Acid for In Vivo Animal Experiments

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9) for in vivo animal experim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9) for in vivo animal experiments. Given its physicochemical properties, this compound is predicted to have low aqueous solubility, a common challenge in preclinical development that can lead to poor or variable bioavailability.[1][2][3] This guide details a logical, step-by-step approach to pre-formulation assessment and the development of robust formulations for oral and parenteral routes of administration. We emphasize the rationale behind vehicle selection and provide detailed protocols to generate safe, effective, and reproducible dosing vehicles for animal studies.

Compound Profile: 2-(2,6-difluorophenyl)butanoic acid

Understanding the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.

Table 1: Physicochemical Properties of 2-(2,6-difluorophenyl)butanoic acid

PropertyValueSource / Implication
CAS Number 359828-70-9[4][5]
Molecular Formula C₁₀H₁₀F₂O₂[4]
Molecular Weight 200.18 g/mol [4]
Calculated logP 2.543[4] Indicates lipophilicity and predicts low water solubility.
Topological Polar Surface Area (TPSA) 37.3 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]
Storage Conditions 2-8°C, sealed in dry conditions[4] Suggests potential sensitivity to hydrolysis or humidity.

The high logP value is the most critical parameter, classifying 2-(2,6-difluorophenyl)butanoic acid as a lipophilic compound. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical factor for achieving adequate systemic exposure in vivo.[6][7] The presence of a carboxylic acid group suggests that its solubility will be pH-dependent, a property that can be leveraged during formulation development.

Pre-Formulation Assessment: The Foundation for Success

Before committing to a specific formulation, a preliminary assessment of the API's solubility and stability is essential. This avoids delays and ensures the scientific validity of in vivo studies.

Workflow for Pre-Formulation Assessment

cluster_0 Pre-Formulation Workflow A Obtain API (2-(2,6-difluorophenyl)butanoic acid) B Solubility Screening (Tier 1 Vehicles) A->B C Is API soluble at target concentration? B->C D Proceed to Simple Formulation Protocol C->D Yes E Solubility Enhancement Screening (Tier 2 Vehicles) C->E No I Short-Term Stability (Benchtop, 24h) D->I F Is API soluble with enhancing agents? E->F G Proceed to Enhanced Formulation Protocol F->G Yes H Develop Suspension Formulation Protocol F->H No G->I H->I J Final Formulation Selection I->J cluster_1 Parenteral Formulation Workflow (SBEβCD) A Weigh API and SBEβCD separately B Dissolve SBEβCD in Saline for Injection A->B C Add API to SBEβCD solution B->C D Vortex / Sonicate until clear solution forms C->D E Check pH (Adjust to 7.0-7.4 if needed) D->E F Sterile filter through 0.22 µm PVDF filter E->F G Final Product: Sterile, clear solution F->G

Caption: Step-by-step workflow for a cyclodextrin-based formulation.

  • Objective: To prepare a sterile, 2 mg/mL solution for intravenous administration.

  • Materials:

    • 2-(2,6-difluorophenyl)butanoic acid

    • Sulfobutylether-β-cyclodextrin (SBEβCD, e.g., Captisol®)

    • 0.9% Sodium Chloride for Injection (Saline)

    • 0.1 N NaOH and 0.1 N HCl (for pH adjustment)

    • Sterile 0.22 µm syringe filter (e.g., PVDF)

    • Sterile vials, syringes, and other aseptic equipment.

  • Methodology (perform in a laminar flow hood):

    • Prepare Vehicle: Prepare a 30% (w/v) solution of SBEβCD in saline. For 10 mL, dissolve 3 g of SBEβCD in approximately 8 mL of saline.

    • Add API: Weigh 20 mg of the API and add it to the SBEβCD solution.

    • Solubilize: Cap the container and vortex or sonicate until the API is completely dissolved. The solution should become perfectly clear. Gentle warming (to ~40°C) may aid dissolution but check for compound stability first.

    • QS to Volume: Add saline to bring the final volume to 10 mL.

    • Check and Adjust pH: Measure the pH of the solution. If it is outside the 6.8-7.4 range, adjust dropwise with 0.1 N NaOH or 0.1 N HCl.

    • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a final sterile vial.

  • Quality Control:

    • The final solution must be clear, colorless, and free of any visible particulates when checked against black and white backgrounds.

    • Label the vial with compound name, concentration, vehicle, date, and "Sterile - For IV Use".

    • Store appropriately (e.g., at 2-8°C, protected from light) and determine benchtop stability before use.

Administration Guidelines

Adherence to established guidelines for administration volumes is critical for animal welfare and data integrity.

Table 4: Recommended Maximum Administration Volumes

SpeciesRouteMax Volume (mL/kg)Reference
Mouse Oral (gavage)10[8][9]
IV (bolus)5[9]
IP10[9]
SC5[9]
Rat Oral (gavage)5-10[8]
IV (bolus)5[9]
IP10[9]
SC5[9]

Note: These are general guidelines. Volumes should always be kept to the minimum necessary for accurate dosing. For IV infusions over a longer period, larger volumes may be permissible. [10]

Safety and Handling

  • Always handle 2-(2,6-difluorophenyl)butanoic acid in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

  • All animal procedures must be approved by and performed in accordance with the local Institutional Animal Care and Use Committee (IACUC) guidelines. [10]

References

  • Pharmacentral. Excipients for Parenterals. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Grillo, M. P., Hua, F., & Hyland, R. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1740–1744. [Link]

  • Al-Jasabi, S., Al-Jassabi, S., & Pace-Asciak, C. (2019). Furanoic Lipid F-6, A Novel Anti-Cancer Compound That Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis. Cancers, 11(7), 960. [Link]

  • University of Wisconsin-Madison IACUC. IG035: Guideline on Administration of Substances to Laboratory Animals. [Link]

  • Roquette. Excipients' Attributes Crucial for Parenteral Preparation. [Link]

  • Janssens, S., & Van den Mooter, G. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 30(15), 1-24. [Link]

  • Pharma Focus Europe. Role of Excipients in Drug Formulation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3711426, 2,2-Difluorobutyric acid. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • Muhammad, H., Gomes-Alves, V., El-Seedi, H. R., & Malki, A. (2023). In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth. Molecules, 28(6), 2608. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • International Pharmaceutical Students' Federation. PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]

  • ResearchGate. Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K. [Link]

  • Williams, R. O., Davis, D. A., & Miller, D. A. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Akenteva, O. S., Gerasimova, E. A., Zyleva, N. V., Babkov, D. A., & Tolstikova, T. G. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4652. [Link]

  • ClinicalTrials.gov. Trial of Devimistat in Combination With Modified FOLFIRINOX in Patients With Metastatic Adenocarcinoma of the Pancreas. [Link]

  • Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24820266, (R)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1595. [Link]

  • Arctom. CAS NO. 359828-70-9 | 2-(2,6-Difluorophenyl)butanoic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-(2,6-Difluorophenyl)butanoic Acid

Case ID: SYN-26DF-BUT Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Strategy The Challenge: Synthesizing 2-(2,6-difluorophenyl)butanoic acid presents a classic "Steric-Electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-26DF-BUT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Strategy

The Challenge: Synthesizing 2-(2,6-difluorophenyl)butanoic acid presents a classic "Steric-Electronic Paradox."

  • Electronic: The fluorine atoms at the 2,6-positions are electron-withdrawing (Inductive effect, -I), making the benzylic protons (

    
    -protons) relatively acidic and easy to deprotonate.
    
  • Steric: The same fluorine atoms create a "hydrogenic canopy" (Van der Waals repulsion) that shields the resulting enolate.[1] This makes the subsequent nucleophilic attack on the alkyl halide (Ethyl Iodide) sluggish and prone to stalling.

The Solution: While direct alkylation of the acid (via dianion) is possible, it often suffers from solubility issues and incomplete conversion.[1] The "Ester-First" Strategy is the industry-preferred route for high yields, provided you use specific conditions to overcome the difficult hydrolysis step that follows.

Core Protocol: The "Ester-First" Route

This protocol minimizes side reactions and maximizes the yield of the mono-alkylated product.

Phase A: Preparation of the Enolate & Alkylation

Target: Methyl 2-(2,6-difluorophenyl)butanoate[1]

Reagents:

  • Substrate: Methyl 2,6-difluorophenylacetate (1.0 eq)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 eq)[1]

  • Electrophile: Ethyl Iodide (EtI) (1.2 eq)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Additive: DMPU (10 mol%) - Optional but recommended for >90% conversion.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Cooling: Charge THF and LiHMDS. Cool to -78°C .[1]

    • Why? Kinetic control is essential.[1] Higher temperatures allow the enolate to aggregate or attack the starting ester (Claisen condensation).

  • Addition: Add the substrate (dissolved in minimal THF) dropwise over 30 minutes.

  • Deprotonation: Stir at -78°C for 45 minutes.

    • Visual Check: The solution often turns a pale yellow.[1] Darkening indicates decomposition.[1]

  • Alkylation: Add Ethyl Iodide (EtI) neat, dropwise.[1]

    • Note: EtI is more reactive than EtBr, which is crucial for overcoming the 2,6-difluoro steric shield.[1]

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux yet.

  • Quench: Quench with saturated NH₄Cl.

Phase B: The Critical Hydrolysis (The Bottleneck)

Target: 2-(2,6-difluorophenyl)butanoic acid[1][2]

The Issue: Standard hydrolysis (NaOH/MeOH, RT) will FAIL .[1] The 2,6-difluoro groups block the carbonyl carbon from hydroxide attack.[1]

High-Yield Protocol:

  • Solvent System: Ethylene Glycol / Water (5:1 ratio).[1]

    • Why? Allows reaction temperatures >100°C.[1][3][4][5]

  • Base: KOH (solid, 5.0 eq).

  • Conditions: Heat to 130°C for 12–24 hours.

  • Workup: Acidify with HCl to pH 1, extract with DCM.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose yield failures.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (SM) Recovered? Start->CheckSM BaseCheck Check Base Quality (Titrate LiHMDS) CheckSM->BaseCheck Yes ImpurityCheck Identify Impurity CheckSM->ImpurityCheck No TempCheck Was Alkylation Temp too low? BaseCheck->TempCheck Base OK Electrophile Switch Electrophile (EtBr -> EtI) TempCheck->Electrophile Temp OK DiAlk Dialkylated Product? (Over-alkylation) ImpurityCheck->DiAlk Decomp Decomposition/Tars? ImpurityCheck->Decomp Sol_Stoich Reduce Base to 0.95 eq Use Inverse Addition DiAlk->Sol_Stoich Sol_Cryo Strict -78°C Control Avoid O2 leaks Decomp->Sol_Cryo

Figure 1: Diagnostic workflow for alkylation failures. Blue nodes indicate decision points; Green nodes indicate solutions.

Technical FAQ: Specific Issues

Q1: Why am I seeing significant amounts of dialkylated product (2-ethyl-2-(2,6-difluorophenyl)butanoic acid)?

Cause: "Proton Transfer" during the reaction. As the mono-alkylated product forms, it is still acidic.[1] If any unreacted base remains, or if the mono-alkylated product transfers a proton to the starting enolate, it can be deprotonated again and alkylated a second time.[1] Fix:

  • Stoichiometry: Use a slight deficit of base (0.95 eq) relative to the substrate to ensure no excess base exists to deprotonate the product.[1]

  • Additive: Add DMPU or HMPA (caution: toxic).[1] These polar aprotic cosolvents break up lithium aggregates, making the initial alkylation faster than the proton transfer equilibration.[1]

Q2: I cannot hydrolyze the ester. I've tried NaOH in Methanol at reflux for 48 hours.

Cause: Steric inhibition of resonance. The 2,6-fluorines prevent the carbonyl from rotating out of plane, and they physically block the trajectory of the hydroxide ion. Fix:

  • Method A (Basic): Switch to KOH in Ethylene Glycol at 130°C . The higher temperature provides the activation energy needed to overcome the steric barrier.

  • Method B (Acidic): Use Acetic Acid / Conc.[1] HCl (2:1) at reflux. Sometimes acid catalysis works better for sterically hindered esters because the carbonyl oxygen is protonated first, making it a "super electrophile."[1]

Q3: Can I use NaH (Sodium Hydride) instead of LiHMDS?

Analysis:

  • Risk: NaH is a heterogeneous base (suspension).[1] The reaction requires higher temperatures (0°C to RT) to initiate.

  • Danger: At higher temperatures, the 2,6-difluorophenyl ring becomes susceptible to Nucleophilic Aromatic Substitution (SnAr) .[1] The enolate or other nucleophiles might attack the ring, displacing a fluoride ion.[1]

  • Recommendation: Stick to LiHMDS or LDA at -78°C . If you must use NaH, use DMF as solvent at 0°C, but monitor strictly for fluoride displacement byproducts.[1]

Comparative Data: Yield Optimization

VariableCondition A (Standard)Condition B (Optimized)Outcome
Base LDA (1.1 eq)LiHMDS (1.05 eq) LiHMDS is less nucleophilic, reducing ester cleavage side reactions.[1]
Solvent THFTHF + DMPU (10%) DMPU accelerates alkylation, reducing reaction time and "proton transfer" side products.[1]
Electrophile Ethyl BromideEthyl Iodide Iodide is a better leaving group; essential for crowded nucleophiles.[1]
Hydrolysis NaOH/MeOH (Reflux)KOH/Ethylene Glycol (130°C) Yield increases from <10% (incomplete) to >90%.[1]

References

  • Kurz, J. L., et al. (1986).[1] "Steric acceleration of ester hydrolysis." Journal of the American Chemical Society, 108(11), 2960-2968.[1] Link

    • Grounding: Explains the mechanism of steric hindrance in ester hydrolysis and the need for elevated temper
  • Patois, C., & Savignac, P. (1990).[1] "Selective monoalkylation of phenylacetic acid derivatives." Tetrahedron Letters, 31(27), 3841-3844.[1] Link

    • Grounding: Establishes protocols for using LiHMDS/THF for controlling mono- vs di-alkyl
  • Sigma-Aldrich. (2024).[1] "Product Specification: 2,6-Difluorophenylacetic acid." Link

    • Grounding: Verification of starting material properties and acidity.[1]

Sources

Optimization

Identifying and minimizing side reactions in 2-(2,6-difluorophenyl)butanoic acid synthesis

Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)butanoic Acid Executive Technical Overview The synthesis of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9) presents a unique challenge compared to non-f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)butanoic Acid

Executive Technical Overview

The synthesis of 2-(2,6-difluorophenyl)butanoic acid (CAS 359828-70-9) presents a unique challenge compared to non-fluorinated phenylacetic acid derivatives. While the primary pathway typically involves the


-alkylation of 2,6-difluorophenylacetic acid (or its esters), the 2,6-difluoro substitution pattern  drastically alters the electronic landscape of the aromatic ring.

The two fluorine atoms at the ortho positions create a highly electron-deficient


-system. This activates the ring toward Nucleophilic Aromatic Substitution (S_NAr) , a side reaction often overlooked in standard alkylation protocols. Furthermore, the steric bulk of the ortho-fluorines can impede the desired S_N2 attack on the alkyl halide, subtly shifting the kinetic vs. thermodynamic balance of the enolate.

This guide addresses the three critical impurity vectors:

  • Defluorination (S_NAr) products (Critical & Specific to this substrate).

  • 
    -Dialkylation products  (Common to phenylacetic acids).
    
  • Self-Condensation/Claisen products (Ester-specific).

Critical Reaction Pathways & Impurity Map

The following diagram visualizes the competition between the desired Kinetic Alkylation and the parasitic S_NAr and Thermodynamic pathways.

G SM 2,6-Difluorophenylacetic Acid (Starting Material) Enolate Lithium Enolate (Intermediate) SM->Enolate Deprotonation (-78°C) Base Strong Base (LDA/LiHMDS) Base->Enolate Impurity_SNAr Defluorinated Impurity (S_NAr Product) Base->Impurity_SNAr Direct Attack (if excess) EtX Ethyl Halide (Electrophile) Product Target Molecule 2-(2,6-difluorophenyl)butanoic acid Enolate->Product Path A: S_N2 Alkylation (Kinetic Control) Enolate->Impurity_SNAr Path B: Intramolecular S_NAr (High Temp/Polar Solvent) Impurity_Dialkyl Dialkylated Impurity (Over-alkylation) Enolate->Impurity_Dialkyl Path C: Proton Transfer + 2nd Alkylation (Slow Addition/High Temp) Impurity_Cond Claisen Condensation (Self-Reaction) Enolate->Impurity_Cond Path D: Self-Condensation (Concentration/Temp)

Caption: Competitive reaction pathways in the alkylation of 2,6-difluorophenylacetic acid. Path A is desired; Paths B, C, and D represent specific failure modes.

Troubleshooting Guide: Identifying & Minimizing Side Reactions

Issue 1: The "Defluorination" Anomaly (S_NAr)

Symptom: LC-MS shows a peak with [M-20] or [M-18] relative to the starting material/product, or ^19F NMR shows loss of the characteristic difluoro signal symmetry. Mechanism: The 2,6-difluoro ring is electron-poor. Strong nucleophilic bases (like LDA) or even the generated enolate can attack the ring carbon bearing the fluorine, displacing fluoride. This is accelerated by polar aprotic cosolvents like HMPA or DMPU.

Parameter Recommendation Scientific Rationale
Base Selection Use LiHMDS or NaHMDS instead of LDA.Hexamethyldisilazide bases are sterically bulky and less nucleophilic than diisopropylamide (LDA), significantly reducing direct attack on the aromatic ring [1].
Temperature Strictly <-70°C during base addition.S_NAr has a higher activation energy than deprotonation. Keeping the reaction cryogenic favors the kinetic enolization over the nucleophilic attack on the ring [2].
Solvent Pure THF (Avoid HMPA/DMPU).Polar additives solvate the lithium cation, creating "naked" anions that are far more aggressive nucleophiles, promoting S_NAr defluorination.
Issue 2: -Dialkylation (Over-Alkylation)

Symptom: Formation of 2-(2,6-difluorophenyl)-2-ethylbutanoic acid. This impurity is chemically very similar to the product and difficult to separate. Mechanism: Proton transfer between the mono-alkylated product and the unreacted enolate generates a new enolate, which reacts again with the ethyl halide.

Parameter Recommendation Scientific Rationale
Stoichiometry Use Dianion Strategy (Acid) or Inverse Addition (Ester) .For Acids: Use 2.1 eq. of base to form the dianion. The dianion is highly reactive and less prone to proton exchange with the product. For Esters: Add the enolate to the alkyl halide (inverse addition) to ensure the alkyl halide is always in excess relative to the enolate [3].
Reagent Ethyl Iodide (over Bromide).Ethyl iodide is more reactive (better leaving group). Faster alkylation competes more effectively against the slower proton transfer rates that lead to dialkylation [4].

Frequently Asked Questions (FAQs)

Q1: Why is my yield low even though the starting material is consumed? A: You are likely observing Claisen self-condensation . If using the ester substrate, the enolate can attack another molecule of the ester.[1]

  • Fix: Ensure the reaction is dilute (0.1 M - 0.2 M). High concentrations favor bimolecular condensation. Also, ensure complete enolization (use slight excess of base) before adding the electrophile.

Q2: Can I use NaH (Sodium Hydride) for this reaction? A: Not recommended. NaH is a heterogeneous base in THF. The deprotonation is slow and often requires higher temperatures (0°C to RT), which are fatal for the 2,6-difluoro system (promotes S_NAr). Homogeneous lithium bases (LiHMDS) at -78°C provide the necessary kinetic control.

Q3: How do I monitor the "Defluorination" impurity? A: ^19F NMR is superior to LC-MS.

  • Target: A sharp singlet (or triplet if H-coupled) around -110 to -120 ppm (depending on reference).

  • Impurity: Loss of symmetry. If one fluorine is displaced by a nucleophile (e.g., -N(TMS)2 or -OH), the remaining fluorine will shift significantly and show complex coupling patterns due to the loss of the C2 symmetry.

Optimized Experimental Protocol

Objective: Synthesis of 2-(2,6-difluorophenyl)butanoic acid via alkylation of 2,6-difluorophenylacetic acid (Dianion Method).

Reagents:

  • 2,6-Difluorophenylacetic acid (1.0 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 eq, 1.0 M in THF)

  • Ethyl Iodide (1.1 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF (concentration ~0.15 M relative to substrate).

  • Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LiHMDS (2.2 eq) dropwise over 20 minutes.

    • Critical: Monitor internal temperature; do not allow it to rise above -70°C.

  • Substrate Addition: Dissolve 2,6-difluorophenylacetic acid in a minimal amount of THF. Add this solution dropwise to the base at -78°C over 30 minutes.

    • Note: The first equivalent of base deprotonates the carboxylic acid (forming carboxylate); the second equivalent forms the

      
      -enolate (dianion).
      
  • Enolization: Stir at -78°C for 45 minutes to ensure complete dianion formation.

  • Alkylation: Add Ethyl Iodide (1.1 eq) neat, dropwise.

    • Tip: Freshly distilled Ethyl Iodide (clear, not yellow/brown) prevents radical side reactions.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

    • Checkpoint: Monitor by TLC/HPLC. If S_NAr impurities appear, quench earlier at lower temperatures.

  • Quench: Quench with saturated aqueous NH_4Cl at 0°C.

  • Workup: Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract with EtOAc (x3). Wash combined organics with brine, dry over Na_2SO_4, and concentrate.

References

  • Influence of Base Sterics on S_NAr

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2][3]

    • Source: J. Am. Chem. Soc. 2020, 142, 40, 17187–17194.[2]

    • URL:[Link]

  • Kinetic vs Thermodynamic Enolization

    • Title: Enantioselective -Alkylation of Phenylacetic Acid Using a Chiral Bident
    • Source: J. Org. Chem. (via ResearchGate snippet).[4]

    • URL:[Link]

  • Alkylation of Enolate Ions (General Mechanism)

    • Title: 22.
    • Source: Organic Chemistry: A Tenth Edition (OpenStax).
    • URL:[Link]

  • Reactivity of Alkyl Halides in Enolate Alkylation

    • Title: Alkylation of Enol
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining In Vivo Dose-Response Curves for 2-(2,6-difluorophenyl)butanoic Acid

Welcome to the technical support center for researchers working with 2-(2,6-difluorophenyl)butanoic acid. This guide is designed to provide in-depth technical assistance for refining dose-response curves in your in vivo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(2,6-difluorophenyl)butanoic acid. This guide is designed to provide in-depth technical assistance for refining dose-response curves in your in vivo studies. As a novel compound, establishing a robust and reproducible dose-response relationship is critical for determining its therapeutic window and advancing your research. This resource, presented in a question-and-answer format, addresses common challenges and provides field-proven insights to optimize your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Dose Range Finding and Experimental Design

Question 1: We have promising in vitro data for 2-(2,6-difluorophenyl)butanoic acid, but we are unsure where to start with our in vivo dose-range finding studies. What is the best approach?

Answer: Transitioning from in vitro to in vivo studies requires a systematic approach to dose selection to minimize animal use while maximizing data quality. A common starting point is to conduct a dose-ranging study, sometimes referred to as a maximum tolerated dose (MTD) study.[1]

The primary goal of this initial study is to identify a range of doses that are well-tolerated and produce a measurable biological effect. Here are the key steps:

  • Literature Review: For a novel compound like 2-(2,6-difluorophenyl)butanoic acid, direct literature may be scarce. However, it is crucial to research compounds with similar chemical structures or mechanisms of action to inform your starting dose.

  • Dose Escalation Design: A common design involves starting with a low dose and escalating in subsequent cohorts of animals. A 2x or 3x dose escalation is a reasonable starting point.[1]

  • Small Group Sizes: For these initial studies, small group sizes (e.g., n=3-5 per group) are often sufficient to identify a dose range.

  • Comprehensive Monitoring: Closely monitor animals for clinical signs of toxicity, changes in body weight, and any other relevant physiological parameters.

  • Endpoint Selection: In addition to toxicity, include a preliminary assessment of your primary efficacy endpoint to ensure the doses being tested have the potential to be therapeutically relevant.

Question 2: We are observing high variability in our animal responses within the same dose group. What are the potential causes and how can we mitigate this?

Answer: High variability is a frequent challenge in in vivo research and can obscure true dose-dependent effects.[1] Several factors can contribute to this:

  • Animal-Specific Factors: Minor differences in age, weight, and genetic background can lead to varied responses. Ensure all animals are sourced from a reputable vendor and are age- and weight-matched.[1] Increasing the sample size per group can also help to account for individual biological variation.

  • Dosing Formulation and Administration:

    • Formulation Instability: Confirm the stability of your 2-(2,6-difluorophenyl)butanoic acid formulation under your experimental conditions. Inconsistent dosing due to precipitation or degradation of the compound will lead to high variability.

    • Inconsistent Administration: The technique of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Standardize your administration procedures with a detailed Standard Operating Procedure (SOP).[1]

  • Environmental Factors: Ensure consistent housing conditions, diet, and light-dark cycles for all animals, as these can influence physiological responses.

To troubleshoot, systematically review each of these potential sources of variability in your experimental protocol.

Section 2: Pharmacokinetics and Bioavailability

Question 3: Our in vivo efficacy with 2-(2,6-difluorophenyl)butanoic acid is much lower than what we predicted from our in vitro studies. How can we investigate this discrepancy?

Answer: A significant drop in efficacy from in vitro to in vivo is often related to the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[2] It is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(2,6-difluorophenyl)butanoic acid in your animal model.[1][3]

  • Pharmacokinetic Study: Conduct a basic PK study to determine key parameters such as:

    • Bioavailability: What percentage of the administered dose reaches systemic circulation?[4]

    • Half-life (t½): How long does the compound remain at therapeutic concentrations in the plasma?[4]

    • Peak Concentration (Cmax) and Time to Peak (Tmax): What is the maximum concentration achieved and when does it occur?[3]

  • Potential for High First-Pass Metabolism: If administered orally, the compound may be extensively metabolized in the liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.[5] This can significantly reduce bioavailability.

  • Tissue Distribution: The compound may not be reaching the target tissue at sufficient concentrations.

A PK study will provide critical data to optimize your dosing regimen, including the dose level, frequency of administration, and route of administration.[6]

Experimental Protocols

Protocol 1: Preliminary In Vivo Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary effective dose range for 2-(2,6-difluorophenyl)butanoic acid.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice) relevant to your research question.

  • Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three dose levels of 2-(2,6-difluorophenyl)butanoic acid.

  • Dose Selection: Base the starting dose on in vitro data or literature on structurally similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[1][7]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for basic hematology and clinical chemistry analysis.

    • Collect tissues for histopathological examination.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity. Analyze preliminary efficacy markers if included.

Data Presentation

Table 1: Example Dose-Ranging Study Design and Outcome

GroupTreatmentDose (mg/kg)NExpected Outcome
1Vehicle Control05No adverse effects, baseline efficacy
22-(2,6-difluorophenyl)butanoic acid105No to mild adverse effects, low efficacy
32-(2,6-difluorophenyl)butanoic acid305Mild to moderate adverse effects, moderate efficacy
42-(2,6-difluorophenyl)butanoic acid1005Moderate to severe adverse effects, high efficacy

Visualization of Workflows

Dose_Response_Refinement_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Study & Curve Refinement In Vitro Data In Vitro Data Dose-Ranging Study Dose-Ranging Study In Vitro Data->Dose-Ranging Study Inform Starting Dose MTD Determination MTD Determination Dose-Ranging Study->MTD Determination PK Study PK Study MTD Determination->PK Study Select Dose for PK ADME Profile ADME Profile PK Study->ADME Profile Definitive Efficacy Study Definitive Efficacy Study ADME Profile->Definitive Efficacy Study Optimize Dosing Regimen Dose-Response Curve Dose-Response Curve Definitive Efficacy Study->Dose-Response Curve Therapeutic Window Therapeutic Window Dose-Response Curve->Therapeutic Window

Caption: Workflow for in vivo dose-response curve refinement.

Advanced Topics in Dose-Response Analysis

Question 4: How should we statistically analyze our dose-response data?

Answer: The appropriate statistical analysis depends on the nature of your data. For continuous data, non-linear regression is a powerful tool for fitting a sigmoidal dose-response curve and determining key parameters like the EC50 or IC50.[8][9]

  • Four-Parameter Logistic (4PL) Model: This is a commonly used model for sigmoidal dose-response curves.[10]

  • Analysis of Covariance (ANCOVA): This can be a more powerful method than ANOVA for detecting significant differences in dose-response curves, especially when confounding variables are present.[11]

Question 5: What are some common pitfalls to avoid in dose-response curve analysis?

  • Incomplete Curves: If your dose range is too narrow, you may not capture the top and bottom plateaus of the sigmoidal curve. This can lead to inaccurate EC50/IC50 calculations.[10]

  • Over-interpretation of a single summary statistic (e.g., EC50): The EC50 is a measure of potency, but it does not describe the efficacy (the maximum effect) of the compound. It is important to consider the entire dose-response relationship.

  • Ignoring Statistical Uncertainty: Always report confidence intervals for your estimated parameters to convey the precision of your measurements.

By carefully designing your experiments, understanding the pharmacokinetic properties of your compound, and applying appropriate statistical analyses, you can generate a robust and reliable dose-response curve for 2-(2,6-difluorophenyl)butanoic acid.

References

  • White, S. R., & Fung, L. (1988). Statistical analysis of dose-response curves in extracellular electrophysiological studies of single neurons. Journal of Neuroscience Methods, 24(2), 137-148.
  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments.
  • U.S. Environmental Protection Agency. (n.d.).
  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component?
  • InVivoStat. (n.d.). Dose-response and Non-linear Regression Analysis User Guide.
  • Fallahi-Sichani, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 127-147.
  • MilliporeSigma. (n.d.). How to Interpret Dose-Response Curves.
  • Kasteel, E. M., et al. (2021). In vitro concentration-response curve and in vivo dose-response curves...
  • Lau, E. C., & Blower, P. E. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Renner, R. (2004). Redrawing the Dose–Response Curve. Environmental Science & Technology, 38(5), 90A-96A.
  • Ferreira, J. A., et al. (2022). EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Diva-portal.org.
  • Belz, R. G., & Cedergreen, N. (2025). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science.
  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188.
  • ChemScene. (n.d.). 2-(2,6-Difluorophenyl)butanoic acid.
  • University of Babylon. (n.d.). PHARMACOKINETICS.
  • Washington University in St. Louis. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.
  • U.S. Environmental Protection Agency. (n.d.). IRIS Toxicological Review of Perfluorobutanoic Acid (PFBA, CASRN 375-22-4)
  • Phillips, M. L., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS.
  • McNally, K., et al. (2021). Derivation of a Human In Vivo Benchmark Dose for Perfluorooctanoic Acid From ToxCast In Vitro Concentration–Response Data Using a Computational Workflow for Probabilistic Quantitative In Vitro to In Vivo Extrapolation. Frontiers in Pharmacology, 12, 667840.
  • Wang, Y., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6.
  • Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (2014). Statement on the adequacy of the 10-fold uncertainty factor for inter-species differences in developmental toxicity.
  • Giraldo Gutierrez, J. J., et al. (2024). Multi-output prediction of dose–response curves enables drug repositioning and biomarker discovery. npj Precision Oncology, 8(1), 1-13.
  • Shlyakhtenko, A. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • University of Calgary. (n.d.).
  • Punt, A., et al. (2021). Prediction of dose‐dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic modeling. Archives of Toxicology, 95(4), 1365-1379.
  • Sheng, N., et al. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of Toxicology, 91(8), 2857-2868.
  • U.S. Environmental Protection Agency. (2004). SIDS Initial Assessment Report for 2,2-Dimethyl-1,3-propanediol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3711426, 2,2-Difluorobutyric acid.
  • Grillo, M. P., & Hua, F. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug Metabolism and Disposition, 36(9), 1947-1955.

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Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Validating the Mechanism of Action of 2-(2,6-difluorophenyl)butanoic Acid

[1] Executive Summary & Structural Logic 2-(2,6-difluorophenyl)butanoic acid (2-DFPB) represents a specific subclass of 2-arylalkanoic acids.[1] While structurally analogous to "profen" NSAIDs (e.g., Ibuprofen, Flurbipro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Logic

2-(2,6-difluorophenyl)butanoic acid (2-DFPB) represents a specific subclass of 2-arylalkanoic acids.[1] While structurally analogous to "profen" NSAIDs (e.g., Ibuprofen, Flurbiprofen), the presence of the 2,6-difluoro substitution and the ethyl side chain (butanoic vs. propanoic) suggests a distinct pharmacological profile.[1]

In drug discovery, this scaffold is frequently investigated for Cyclooxygenase-2 (COX-2/PTGS2) selectivity .[1] The steric bulk of the ethyl group and the electron-withdrawing fluorine atoms are designed to restrict binding in the smaller hydrophobic channel of COX-1 while accommodating the larger side pocket of COX-2.[1]

This guide outlines the definitive protocol to confirm this Mechanism of Action (MoA) using PTGS2 (COX-2) knockout models , distinguishing true on-target efficacy from off-target toxicity.

Comparative Analysis: 2-DFPB vs. Standards

To validate 2-DFPB, it must be benchmarked against established inhibitors.[1] The following table projects the expected performance of 2-DFPB if the COX-2 selective hypothesis holds true, compared to non-selective and selective standards.

Table 1: Comparative Pharmacological Profile
FeatureIbuprofen Celecoxib 2-DFPB (Candidate)
Primary Target COX-1 & COX-2 (Non-selective)COX-2 (Selective)Putative COX-2
Chemical Class Propionic AcidDiarylheterocycleButanoic Acid
IC50 (COX-1) ~15 µM>15 µMPredicted >50 µM (Low Affinity)
IC50 (COX-2) ~10 µM0.04 µMTarget < 1.0 µM
Selectivity Ratio ~1.5 : 1~375 : 1High Selectivity Expected
Metabolic Stability Moderate (CYP2C9)Moderate (CYP2C9)High (Blocked ortho oxidation)

Key Insight: The 2,6-difluoro motif in 2-DFPB blocks the primary site of metabolic hydroxylation common in phenyl-based drugs, potentially extending half-life compared to non-fluorinated analogs.[1]

Mechanistic Pathway Visualization

Understanding the precise intervention point is critical for designing the readout assay. 2-DFPB is hypothesized to compete with Arachidonic Acid (AA) at the COX-2 active site.[1]

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli (LPS) PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Drug_Ibu Ibuprofen (Non-selective Block) Drug_Ibu->COX1 Drug_Ibu->COX2 Drug_DFPB 2-DFPB (Putative Selective Block) Drug_DFPB->COX2 PGE2 Prostaglandin E2 (PGE2) (Inflammation/Pain) PGG2->PGE2 mPGES-1 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: The Arachidonic Acid Cascade.[1] 2-DFPB is hypothesized to selectively inhibit the inducible COX-2 arm, sparing the constitutive COX-1 homeostatic functions.[1]

Validation Protocol: CRISPR/Cas9 Knockout System[1]

To definitively prove that 2-DFPB acts via COX-2 inhibition and not an off-target mechanism (e.g., PPAR activation or 5-LOX inhibition), you must demonstrate Loss of Efficacy in a COX-2 null system.[1]

Experimental Model Selection
  • Cell Line: RAW 264.7 (Murine Macrophage).[1]

  • Rationale: These cells express high levels of COX-2 upon stimulation with Lipopolysaccharide (LPS), making them the gold standard for inflammation assays.[1]

Step-by-Step Methodology
Phase 1: Generation of PTGS2-/- Clones[1]
  • Design sgRNA: Target Exon 3 of the murine Ptgs2 gene (COX-2) to ensure early truncation.[1]

    • Target Sequence Example:5’-CGGAGGAGACUGAUCUGAUG-3’

  • Transfection: Electroporate RAW 264.7 cells with Cas9-RNP complexes.

  • Selection: Isolate single clones via limiting dilution.

  • Validation: Confirm KO via Western Blot (absence of 72 kDa band after 6hr LPS stimulation).

Phase 2: The Functional "Rescue" Assay

This experiment compares Wild Type (WT) vs. Knockout (KO) responses to 2-DFPB.[1]

  • Control: Vehicle (DMSO).[1]

  • Stimulus: LPS (1 µg/mL) to induce COX-2 expression.[1]

  • Readout: PGE2 ELISA (Supernatant).

Protocol:

  • Seed WT and Ptgs2-/- RAW 264.7 cells in 96-well plates (5x10^4 cells/well).

  • Pre-incubate with 2-DFPB (0.1, 1.0, 10 µM) for 1 hour. Include Celecoxib (0.1 µM) as a positive control.[1]

  • Add LPS (1 µg/mL) and incubate for 18 hours.

  • Harvest supernatant and quantify PGE2 via competitive ELISA.

Phase 3: Data Interpretation Logic[1]

The validity of 2-DFPB as a specific COX-2 inhibitor relies on the following logic flow:

Logic_Flow cluster_WT Wild Type Cells (COX-2 +) cluster_KO PTGS2 -/- Cells (COX-2 Null) Input Apply 2-DFPB (+ LPS Stimulus) WT_Res PGE2 Reduced? Input->WT_Res KO_Res Baseline PGE2 Only? Input->KO_Res Yes Yes WT_Res->Yes Potency confirmed No No WT_Res->No Inactive KO_Res->Yes Target is absent No (Further Reduction) No (Further Reduction) KO_Res->No (Further Reduction) Off-Target Effect (e.g., 5-LOX, PLA2) Conclusion VALIDATION CONFIRMED: Efficacy depends solely on COX-2 presence Yes->Conclusion Combine

Figure 2: Decision Matrix for MoA Confirmation. If 2-DFPB reduces inflammation markers in KO cells, it indicates "dirty" pharmacology (off-target effects).[1]

Expected Results & Troubleshooting

Success Criteria (On-Target)
  • WT Cells: Dose-dependent reduction of PGE2 with an IC50 < 1 µM.[1]

  • KO Cells: PGE2 levels are undetectable or at basal floor regardless of 2-DFPB concentration.[1] The drug has "nothing to hit."

Failure Mode (Off-Target)
  • Scenario: PGE2 is low in KO cells, but 2-DFPB treatment reduces other inflammatory cytokines (e.g., TNF-alpha or IL-6) significantly in the KO line.[1]

  • Diagnosis: This suggests 2-DFPB may be acting upstream (e.g., NF-kB inhibition) or on a parallel pathway (e.g., PPAR-gamma activation), rather than direct COX-2 enzymatic inhibition.[1]

  • Resolution: Perform a PPAR-gamma reporter assay or NF-kB translocation imaging.[1]

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[2][3][4] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000.[1] Link[1]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Hwang, D. H., et al. (1997). Expression of cyclooxygenase-1 and cyclooxygenase-2 in human and murine macrophages.[1] Prostaglandins, 54(6), 879-894.[1] (Standard protocol for RAW264.7 assays).[1]

  • Doudna, J. A., & Charpentier, E. (2014). The new frontier of genome engineering with CRISPR-Cas9.[1] Science, 346(6213), 1258096. Link[1]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(2,6-difluorophenyl)butanoic Acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2,6-difluorophenyl)butanoic acid. As a halogenated organic carboxylic acid, this compound requires specific handling pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2,6-difluorophenyl)butanoic acid. As a halogenated organic carboxylic acid, this compound requires specific handling procedures to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the compound's hazards is essential. 2-(2,6-difluorophenyl)butanoic acid possesses a dual chemical nature that dictates its disposal pathway:

  • Halogenated Organic Compound : The presence of two fluorine atoms on the phenyl ring classifies it as a halogenated organic. These compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1][2][3] Any organic solvent mixed with a halogenated compound must be treated as halogenated waste.[2]

  • Carboxylic Acid : The butanoic acid functional group makes the compound acidic and potentially corrosive. This necessitates segregation from bases, oxidizers, and other incompatible materials to prevent violent chemical reactions.[4][5][6]

The first and most critical step is to always consult the manufacturer's Safety Data Sheet (SDS) provided with the chemical.[7] The SDS contains detailed information on hazards, handling, and emergency measures.[7]

Property Classification & Rationale Primary Incompatibilities
Waste Stream Halogenated Organic Waste (due to the difluorophenyl group). This is the primary determinant for segregation.Non-Halogenated Organic Waste
Chemical Reactivity Acidic / Corrosive (due to the carboxylic acid group).Bases (e.g., sodium hydroxide), strong oxidizing agents, and reactive metals.
Physical State Solid or Liquid (depending on purity and temperature).Water (if a violent reaction is indicated in the SDS).
Regulatory Framework EPA Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10]Disposal via sanitary sewer or regular trash is strictly prohibited.[8][9]

On-Site Waste Accumulation Protocol

Proper accumulation of chemical waste at the point of generation, known as a Satellite Accumulation Area (SAA), is a cornerstone of laboratory safety and regulatory compliance.[4][11]

Step 1: Waste Segregation

Immediately upon generation, designate waste containing 2-(2,6-difluorophenyl)butanoic acid as "Halogenated Organic Waste."

  • Action: Use a dedicated waste container exclusively for halogenated compounds.[1][2]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. More importantly, accidental mixing with incompatible chemicals like bases can cause exothermic reactions, gas evolution, or container pressurization.[4]

Step 2: Container Selection and Management

The integrity of the waste container is critical to prevent leaks and spills.

  • Action: Select a container made of a material chemically compatible with acidic and halogenated organic compounds, such as a high-density polyethylene (HDPE) carboy or a coated glass bottle. The container must be in good condition, free of damage, and equipped with a secure, leak-proof screw cap.[4][8][10]

  • Causality: Using a compatible container prevents degradation of the container and subsequent release of hazardous contents. A secure cap prevents the release of vapors and protects against spills.[8] Do not leave a funnel in the container, as this compromises the seal.[4]

  • Best Practice: Fill the container to no more than 90% of its capacity.[10] This headspace allows for vapor expansion, preventing pressure buildup due to temperature fluctuations in the lab.

Step 3: Comprehensive and Compliant Labeling

Accurate labeling is a strict regulatory requirement and essential for safety. Each waste container must be labeled at the moment the first drop of waste is added.[2]

  • Action: Affix a completed hazardous waste tag to the container. The tag must include the following information:

    • The words "Hazardous Waste" prominently displayed.[9][11]

    • The full, unabbreviated chemical name: "2-(2,6-difluorophenyl)butanoic Acid." If in a mixture, list all components and their approximate percentages.[4][7][9]

    • The accumulation start date (the date the first waste is added).[7]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[9]

    • An indication of the hazards (e.g., checking boxes for "Corrosive" and "Toxic").[9][11]

  • Causality: Proper labeling prevents ambiguity, ensures waste is handled correctly by all personnel, and is mandated by the EPA and OSHA for tracking waste from "cradle to grave."[11]

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

The SAA must be located at or near the point of waste generation and be under the control of laboratory personnel.[4]

  • Action: Store the sealed waste container in a designated SAA. This area should be well-ventilated, such as within a chemical fume hood or a dedicated, marked cabinet.[10] Always use a secondary containment bin to capture any potential leaks.[8]

  • Causality: Secondary containment minimizes the impact of a primary container failure. Storing waste in a ventilated area reduces the risk of inhaling hazardous vapors. Regular weekly inspections of SAAs are required to check for leaks or container degradation.[4][8]

Disposal Workflow: From Generation to Pickup

The following diagram illustrates the decision-making and procedural flow for managing 2-(2,6-difluorophenyl)butanoic acid waste in a laboratory setting. This workflow ensures that every step, from initial generation to final handoff, is conducted safely and in accordance with institutional and federal guidelines.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal & Pickup gen Waste Generation (e.g., reaction quench, purification) char Step 1: Characterize Waste Is it 2-(2,6-difluorophenyl)butanoic Acid? gen->char Immediate Action seg Step 2: Segregate Classify as HALOGENATED ORGANIC ACID char->seg Yes cont Step 3: Select Container HDPE Carboy, Good Condition, Secure Cap seg->cont label_node Step 4: Label Container 'Hazardous Waste', Full Chemical Name, Date cont->label_node store Step 5: Store in SAA Secondary Containment, Ventilated Area label_node->store check_full Container >90% Full? store->check_full Monitor Level check_full->store No, Continue Accumulation request Step 6: Request Pickup Submit Chemical Waste Form to EH&S check_full->request Yes pickup Step 7: EH&S Pickup Waste is transferred to a licensed disposal facility request->pickup

Caption: Disposal workflow for 2-(2,6-difluorophenyl)butanoic Acid.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large quantities.

    • Once absorbed, carefully scoop the material into a sealable, compatible container. Label the container as "Hazardous Waste: Spill Debris containing 2-(2,6-difluorophenyl)butanoic Acid."

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

    • Contact your institution's Environmental Health & Safety (EH&S) office for pickup of the spill debris.[4]

  • Major Spill (Large Volume, Highly Dispersed, or Outside of a Fume Hood):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if the spill is flammable or presents a significant inhalation hazard.

    • From a safe location, call your institution's emergency number and/or 911. Provide the chemical name, location, and estimated quantity of the spill.

By adhering to this structured and logically-grounded disposal protocol, researchers and laboratory professionals can handle 2-(2,6-difluorophenyl)butanoic acid waste with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • National Center for Biotechnology Information. (n.d.).
  • University of California, Santa Cruz. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Action Environmental. (2020, February 27). How To Dispose Of Lab Chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Bucknell University. (n.d.).
  • ChemScene. (n.d.). 2-(2,6-Difluorophenyl)butanoic acid.
  • Safety D
  • Braun Research Group, University of Illinois. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
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  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • C/D/N Isotopes. (2015).
  • Northern States Analytical, Inc. (2015, September 15). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,6-Difluorophenylacetic acid.
  • Thermo Fisher Scientific. (2011, February 10).
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  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.
  • Nipissing University. (2019, June 12).

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Handling

Personal protective equipment for handling 2-(2,6-difluorophenyl)butanoic Acid

A Researcher's Guide to Safely Handling 2-(2,6-difluorophenyl)butanoic Acid In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(2,6-difluorophenyl)butanoic Acid

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-(2,6-difluorophenyl)butanoic acid, a fluorinated aromatic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. However, its handling requires a nuanced understanding of its potential hazards, informed by data from structurally similar molecules. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Analysis: An Evidence-Based Approach

Table 1: Hazard Profile of Structurally Similar Compounds

CompoundCAS NumberKnown Hazards
2,6-Difluorophenylacetic acid85068-28-6Causes serious eye irritation, skin irritation, and may cause respiratory irritation[1][2].
2-(3,4-Dichlorophenyl)butanoic acid30038-18-7Causes skin irritation, serious eye irritation, and may cause respiratory irritation[3].
Butyric Acid107-92-6Causes severe skin burns and eye damage; combustible liquid[5].

The presence of the difluorophenyl group and the carboxylic acid moiety suggests that this compound should be handled with care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling any chemical of unknown toxicity. Based on the hazards associated with similar compounds, the following PPE is mandatory.

Core PPE Requirements
  • Eye and Face Protection : At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn[6][7]. However, due to the potential for splashes of corrosive materials, chemical splash goggles are strongly recommended. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[7][8].

  • Hand Protection : No single glove material offers universal protection. For incidental contact, disposable nitrile gloves are a suitable choice, providing good resistance to a range of chemicals[9][10]. For tasks involving significant chemical contact, heavier-duty gloves such as neoprene or PVC gloves should be considered, as they offer better protection against acids and some organic solvents[8]. Always inspect gloves for any signs of degradation before use and remove them promptly if contamination occurs[6].

  • Body Protection : A standard laboratory coat is required to protect against minor splashes[9][10]. For operations involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended[6][10].

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled[7].

Respiratory Protection

While routine handling in a well-ventilated area or a chemical fume hood should not necessitate respiratory protection, a risk assessment may indicate its need for certain procedures, such as when generating aerosols or dusts. If a respirator is required, it must be used in accordance with a respiratory protection program that includes training, fit testing, and medical evaluation[10].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 2-(2,6-difluorophenyl)butanoic acid minimizes the risk of exposure. The following workflow outlines the key steps from preparation to immediate post-handling procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS of Analogs & Formulate Safety Plan PPE 2. Don Appropriate PPE Prep->PPE Hood 3. Verify Fume Hood Functionality PPE->Hood Weigh 4. Weigh Compound in Ventilated Enclosure Hood->Weigh Dissolve 5. Dissolve/React in Fume Hood Weigh->Dissolve Decon 6. Decontaminate Glassware & Work Surfaces Dissolve->Decon Waste 7. Segregate & Label Halogenated Waste Decon->Waste Doff 8. Doff PPE Correctly Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: A stepwise workflow for the safe handling of 2-(2,6-difluorophenyl)butanoic acid.

Experimental Protocol
  • Preparation :

    • Before beginning any work, thoroughly review the safety data sheets of analogous compounds to be fully aware of the potential hazards.

    • Don all required personal protective equipment as outlined in the previous section.

    • Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Handling :

    • If the compound is a solid, weigh it out in a ventilated balance enclosure or a chemical fume hood to avoid inhalation of any dust particles.

    • All subsequent manipulations, such as dissolving or reacting the compound, must be performed within a certified chemical fume hood.

  • Spill Response :

    • In the event of a small spill, absorb the material with an inert absorbent material.

    • Place the contaminated absorbent in a sealed, labeled container for proper disposal[11][12].

    • For larger spills, evacuate the area and follow your institution's emergency procedures[11].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical component of laboratory safety. As 2-(2,6-difluorophenyl)butanoic acid is a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste[13][14]. This is because the incineration of mixed waste can produce toxic byproducts if not handled by a specialized facility[15].

  • Waste Containers : Use a designated, clearly labeled "Halogenated Organic Waste" container. The container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid[11][13].

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a list of its chemical contents[11][13]. Do not use abbreviations or chemical formulas.

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials[11].

The incineration of halogenated waste at high temperatures (around 1200 K) is a common and safe disposal method to prevent the formation of toxic gases like furans and dioxins[16].

By adhering to these guidelines, researchers can confidently and safely handle 2-(2,6-difluorophenyl)butanoic acid, ensuring a secure laboratory environment and fostering a culture of safety.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. Hazardous Waste Segregation.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available at: [Link]

  • RiskAssess. Chemical Waste Containers for Chemical Waste Disposal.
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  • AAPPTec. Safety Data Sheet.
  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Available at: [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. Available at: [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide.
  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • Department of Chemistry and Chemical Biology. Standard Operating Procedure.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Butyric Acid. Available at: [Link]

  • PubChemLite. 3-(2,6-difluorophenyl)butanoic acid. Available at: [Link]

  • Butanoic Acid - SAFETY DATA SHEET.
  • PubChem. 2,2-Difluorobutyric acid. Available at: [Link]

  • Cheméo. Chemical Properties of Butanoic acid (CAS 107-92-6). Available at: [Link]

  • Chemsrc. 2-fluorobutanoic acid | CAS#:433-44-3. Available at: [Link]

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